molecular formula C9H10O B080201 2-Methyl-3-phenyloxirane CAS No. 14212-54-5

2-Methyl-3-phenyloxirane

Cat. No.: B080201
CAS No.: 14212-54-5
M. Wt: 134.17 g/mol
InChI Key: YVCOJTATJWDGEU-APPZFPTMSA-N
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Description

2-Methyl-3-phenyloxirane is an organic compound with the molecular formula C9H10O. It is a member of the oxirane family, characterized by a three-membered epoxide ring.

Scientific Research Applications

2-Methyl-3-phenyloxirane finds extensive applications in scientific research, including:

Safety and Hazards

2-Methyl-3-phenyloxirane is classified as a combustible liquid. It can cause skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . In case of accidental release, it is recommended to avoid dust formation, ensure adequate ventilation, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-phenyloxirane can be synthesized through the epoxidation of 2-methyl-3-phenylpropene using peracids such as m-chloroperoxybenzoic acid. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic systems to enhance the efficiency of the epoxidation process. Catalysts such as titanium silicalite-1 (TS-1) are employed to facilitate the reaction under mild conditions, thereby reducing energy consumption and improving overall yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products .

Comparison with Similar Compounds

  • 2-Methyl-2-phenyloxirane
  • 2-Methyl-3-phenyloxirane-2-carboxylic acid
  • Phenylpropylene oxide
  • β-Methylstyrene oxide

Comparison: this compound is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-3-phenyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCOJTATJWDGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931359
Record name 2-Methyl-3-phenyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14212-54-5, 4518-66-5
Record name Benzene, (1,2-epoxypropyl)-, (1R,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014212545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-phenyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-(+)-1-Phenylpropylene oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2S)-(-)-1-Phenylpropylene oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The metal-catalyzed epoxidation of trans-β-methylstyrene was performed as described in Example 2 with the substitution of Co(OAc)2. 4 H2O (where OAc=acetate) (0.0058 g, 2.3×10-5 moles) as the catalyst. After 16 hours of reaction, the complete oxidation of the substrate produced benzaldehyde (14%) and 1-phenylpropylene oxide (86%).
Quantity
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Co(OAc)2
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0.0058 g
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Synthesis routes and methods II

Procedure details

The metal-catalyzed epoxidation of trans-β-methylstyrene was performed as described in Example 2 with the substitution of [Ru3O(pfb)6 (Et2O)3 ](pfb) (where pfb= perfluorobutyrate) (0.0449 g, 2.3×10-5 moles) as the catalyst. After 6 hours of reaction, the complete oxidation of the substrate produced benzaldehyde (30%) and 1-phenylpropylene oxide (70%).
Quantity
0 (± 1) mol
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[Compound]
Name
Ru3O(pfb)6 (Et2O)3
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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